molecular formula C5H3Cl2N5 B8065750 6,8-dichloro-1H-purin-2-amine

6,8-dichloro-1H-purin-2-amine

Cat. No.: B8065750
M. Wt: 204.01 g/mol
InChI Key: TVRLITZXKLOOBY-UHFFFAOYSA-N
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Description

This compound has a molecular formula of C7H12N2S2 and a molecular weight of 188.31 g/mol . It is a heterocyclic compound containing both nitrogen and sulfur atoms in its structure, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for Hexahydro-5H-imidazo[5,1-b:4,3-b’]bisthiazole are not well-documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and efficiency. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Hexahydro-5H-imidazo[5,1-b:4,3-b’]bisthiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce different hydrogenated derivatives. Substitution reactions can introduce a wide range of functional groups, leading to a variety of derivatives .

Scientific Research Applications

Hexahydro-5H-imidazo[5,1-b:4,3-b’]bisthiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of Hexahydro-5H-imidazo[5,1-b:4,3-b’]bisthiazole involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Hexahydro-5H-imidazo[5,1-b:4,3-b’]bisthiazole include other heterocyclic compounds containing nitrogen and sulfur atoms, such as:

Uniqueness

Hexahydro-5H-imidazo[5,1-b:4,3-b’]bisthiazole is unique due to its specific ring structure, which combines elements of both thiazole and imidazole rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

6,8-dichloro-1H-purin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2N5/c6-2-1-3(11-4(7)9-1)12-5(8)10-2/h(H3,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRLITZXKLOOBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NC(=NC1=NC(=N2)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C12=C(NC(=NC1=NC(=N2)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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